molecular formula C12H14O3 B13977355 Methyl 2-(allyloxy)-5-methylbenzoate

Methyl 2-(allyloxy)-5-methylbenzoate

Cat. No.: B13977355
M. Wt: 206.24 g/mol
InChI Key: QHDNAWAOCLHCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(allyloxy)-5-methylbenzoate is a benzoic acid derivative featuring an allyloxy substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular structure combines ester functionality with unsaturated allyl ether, making it a versatile intermediate in organic synthesis, particularly in photochemical reactions and natural product synthesis, as evidenced by its role in the preparation of protoilludane sesquiterpenes like Atlanticone C .

Properties

IUPAC Name

methyl 5-methyl-2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-7-15-11-6-5-9(2)8-10(11)12(13)14-3/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDNAWAOCLHCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(allyloxy)-5-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(allyloxy)-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(allyloxy)-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(allyloxy)-5-methylbenzoic acid or 2-(allyloxy)-5-methylbenzaldehyde.

    Reduction: Formation of 2-(allyloxy)-5-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(allyloxy)-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 2-(allyloxy)-5-methylbenzoate involves its interaction with various molecular targets. The allyloxy group can undergo radical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Methyl 2-((Allyloxy)methoxy)-5-methylbenzoate

  • Structural Differences : This compound (from ) introduces an additional methoxy group adjacent to the allyloxy substituent, forming a bis-ether structure.
  • The allyloxy-methoxy moiety may increase steric hindrance compared to the simpler allyloxy group in the target compound, affecting reaction yields .
  • Synthetic Utility : Used in multi-step syntheses of complex sesquiterpenes, highlighting its role in forming fused cyclobutane rings under UV light .

Chloropyridinyl Esters (e.g., 5-Chloropyridin-3-yl 2-Hydroxy-5-methylbenzoate)

  • Functional Group Variation : Replaces the allyloxy group with a 5-chloropyridinyl ester (). The chlorine atom and pyridine ring introduce strong electron-withdrawing effects, increasing electrophilicity.
  • Biological Activity : Chloropyridinyl esters are designed for anti-inflammatory applications, unlike the target compound, which is primarily a synthetic intermediate. The pyridine ring enhances solubility in polar solvents and bioavailability .
  • Stability : The ester linkage in chloropyridinyl derivatives may exhibit higher hydrolytic stability under physiological conditions compared to allyl ethers.

Methyl 2-Chloro-5-formylbenzoate

  • Substituent Effects : Features chloro and formyl groups at the 2- and 5-positions (). The formyl group is highly reactive toward nucleophiles, enabling further derivatization (e.g., condensation reactions), whereas the allyloxy group in the target compound offers sites for cycloaddition.
  • Electronic Properties : The chloro and formyl groups create an electron-deficient aromatic ring, contrasting with the electron-rich ring in Methyl 2-(allyloxy)-5-methylbenzoate. This difference influences their reactivity in electrophilic substitutions .

Methyl 5-Methoxy-2-methylbenzoate

  • Simplified Structure : Lacks the allyloxy group, replacing it with a methoxy group (). The methoxy group donates electron density via resonance, increasing ring activation compared to the allyloxy group’s mixed electronic effects.
  • allyloxy) .

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

  • Electron-Withdrawing Groups : The methylsulfonyl group is a strong electron-withdrawing substituent (), significantly reducing electron density at the 5-position. This contrasts with the methyl group in the target compound, which donates electrons weakly.
  • Solubility : Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), whereas the allyloxy group may favor solubility in less polar solvents .

Data Tables

Compound Name Substituents (Position) Key Functional Groups Reactivity Highlights Applications Reference
This compound Allyloxy (2), Methyl (5) Ester, Allyl ether Photocycloaddition, natural product synthesis Protoilludane synthesis
Methyl 2-((allyloxy)methoxy)-5-methylbenzoate Allyloxy-methoxy (2), Methyl (5) Bis-ether, Ester Stabilized intermediates under UV Sesquiterpene synthesis
5-Chloropyridin-3-yl 2-hydroxy-5-methylbenzoate Chloropyridinyl (ester), Methyl (5) Chloropyridinyl ester Hydrolytic stability, anti-inflammatory Pharmaceutical intermediates
Methyl 2-chloro-5-formylbenzoate Chloro (2), Formyl (5) Ester, Aldehyde Nucleophilic addition reactions Multi-step organic synthesis
Methyl 5-methoxy-2-methylbenzoate Methoxy (5), Methyl (2) Ester, Methoxy Resonance stabilization Fragrance or polymer additives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.